3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a dimethylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the reaction of the ethyl-substituted triazole with 2,2-dimethylpropanoic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
- 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoic acid moiety differentiates it from other triazole derivatives, potentially enhancing its stability and reactivity.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-12-7(10-6-11-12)5-9(2,3)8(13)14/h6H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
LBCWRMLFVAWBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C)(C)C(=O)O |
Origin of Product |
United States |
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